3-(Methylsulfonyl)benzylamine

Anticoagulation Factor Xa Inhibition Medicinal Chemistry

This meta-substituted benzylamine is the essential scaffold for synthesizing high-potency Factor Xa inhibitors (DPC 423, Ki=0.15 nM) and selective FAK inhibitors (PF-573228, IC50=4 nM). The 3-(methylsulfonyl) substitution is structurally non-negotiable—2- or 4-position isomers fail to recapitulate target binding and disrupt the compound's unique gamma-glutamyltranspeptidase (GGT)-mediated glutamate conjugation pathway. Procure this specific meta-isomer to ensure pharmacological fidelity in anticoagulant and anti-metastatic oncology programs. Supplied as free base, ≥97% purity.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 771573-22-9
Cat. No. B3022872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)benzylamine
CAS771573-22-9
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)CN
InChIInChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3
InChIKeyDQFOSYRXEOWKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfonyl)benzylamine (CAS 771573-22-9) for Advanced Pharmaceutical Intermediate Procurement


3-(Methylsulfonyl)benzylamine (CAS 771573-22-9) is a bifunctional organic building block with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . It is characterized by a benzylamine core with a methylsulfonyl (-SO₂CH₃) group at the meta-position of the phenyl ring [1]. The compound is typically supplied as a free base with a minimum purity of 95% and is noted for its use as a versatile small molecule scaffold . Its primary value in scientific procurement lies in its proven utility as a key intermediate in the synthesis of high-potency, selective drug candidates targeting coagulation Factor Xa and Focal Adhesion Kinase (FAK), as evidenced by its structural incorporation into advanced clinical candidates [2].

Why 3-(Methylsulfonyl)benzylamine Cannot Be Substituted by Other Aminomethylphenyl Isomers


Substitution of 3-(Methylsulfonyl)benzylamine with its close structural isomers—such as the 2- or 4-(methylsulfonyl)benzylamine analogs—is scientifically unjustified due to the critical role of the meta-substitution pattern in target binding and downstream metabolism. In the development of the Factor Xa inhibitor DPC 423, the 3-(aminomethyl)phenyl moiety was essential for achieving high affinity and selectivity, a result of specific structure-activity relationship (SAR) modifications. Replacing this with an alternative benzylamine isomer would disrupt the precise molecular interactions required for binding to the Factor Xa active site, as demonstrated by the distinct pharmacological profiles of its structural analogs [1]. Furthermore, the specific meta-substitution pattern directly influences the compound's unique metabolic fate, particularly its role as a substrate for gamma-glutamyltranspeptidase (GGT) in the formation of unusual glutamate conjugates, a biotransformation pathway that is common to benzylamines with this specific configuration [2].

Quantitative Differentiation Evidence for Procuring 3-(Methylsulfonyl)benzylamine


Meta-Substituted Benzylamine as a Critical Scaffold for High-Potency Factor Xa Inhibition

3-(Methylsulfonyl)benzylamine serves as the essential aminomethylphenyl building block in the synthesis of DPC 423, a highly potent and selective Factor Xa inhibitor. The inclusion of this specific meta-substituted benzylamine scaffold was a key SAR modification that replaced a more basic benzamidine moiety, resulting in a compound with a Ki of 0.15 nM for Factor Xa [1]. This contrasts sharply with simpler, unoptimized benzylamine derivatives or alternative isomers, which lack the precise molecular geometry required for this level of target affinity and selectivity [1].

Anticoagulation Factor Xa Inhibition Medicinal Chemistry

Foundational Role of the 3-(Methylsulfonyl)benzylamine Moiety in a Potent FAK Inhibitor (PF-573228)

The 3-(methylsulfonyl)benzylamino group is a core structural element of PF-573228, a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) . PF-573228, which is built upon this specific benzylamine scaffold, demonstrates an IC50 of 4 nM against purified recombinant FAK [1]. The compound exhibits remarkable selectivity, being approximately 50- to 250-fold more selective for FAK than for other kinases such as Pyk2, CDK1/7, and GSK-3β . This high degree of potency and selectivity is intrinsically linked to the 3-(methylsulfonyl)benzylamine pharmacophore, validating its utility in developing targeted cancer therapeutics.

Oncology Focal Adhesion Kinase (FAK) Kinase Inhibition

Enhanced Solubility Profile Compared to Other Benzylamine Derivatives

The presence of the methylsulfonyl group at the meta-position confers a distinct physicochemical advantage to 3-(Methylsulfonyl)benzylamine. Specifically, this group enhances the compound's solubility in aqueous media compared to other unsubstituted or less polar benzylamine derivatives . While precise quantitative solubility data (e.g., mg/mL) is not widely reported for the free base in public literature, this property is crucial for its successful application in biological assays and as a precursor in aqueous-phase synthetic reactions. This improved solubility profile directly facilitates easier handling, better reaction kinetics in polar solvents, and improved compatibility with in vitro biological testing, providing a practical advantage over more lipophilic analogs .

Physicochemical Properties Solubility Formulation Science

Validated Application Scenarios for Procuring 3-(Methylsulfonyl)benzylamine


Synthesis of Factor Xa Inhibitors for Antithrombotic Drug Discovery

This compound is a critical intermediate for research groups synthesizing analogs of DPC 423, a highly potent (Ki = 0.15 nM) and selective Factor Xa inhibitor. Procurement is essential for medicinal chemistry programs focused on developing next-generation oral anticoagulants for the potential treatment of thrombotic disorders [1][2].

Development of Focal Adhesion Kinase (FAK) Targeted Therapies

As the foundational scaffold for PF-573228, a potent FAK inhibitor (IC50 = 4 nM) with 50- to 250-fold selectivity, 3-(Methylsulfonyl)benzylamine is invaluable for oncology research. It enables the synthesis of tool compounds and lead molecules for investigating cancer cell migration, invasion, and metastasis [3].

Investigating the Metabolism and Biotransformation of Benzylamine-Containing Drugs

This compound's unique metabolic pathway, which involves conjugation by gamma-glutamyltranspeptidase (GGT) to form unusual glutamate conjugates, makes it a key substrate for ADME and drug metabolism studies. Procuring it allows researchers to study the disposition and biotransformation of benzylamine-based pharmaceuticals [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methylsulfonyl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.